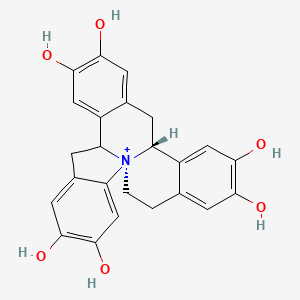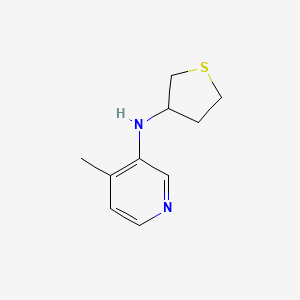
4-methyl-N-(thiolan-3-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(thiolan-3-yl)pyridin-3-amine is an organic compound with the molecular formula C₁₀H₁₄N₂S It is a derivative of pyridine, featuring a thiolane ring attached to the nitrogen atom at the third position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(thiolan-3-yl)pyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with thiolane derivatives under controlled conditions. One common method includes:
Starting Materials: 4-methylpyridin-3-amine and thiolane.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as magnesium oxide nanoparticles, and under an inert atmosphere to prevent oxidation.
Procedure: The reactants are mixed in a solvent like ethanol, and the mixture is heated to a specific temperature to facilitate the reaction. After completion, the product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
化学反応の分析
Types of Reactions
4-methyl-N-(thiolan-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the thiolane ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents or nucleophiles like sodium azide (NaN₃) are used under controlled temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyridine or thiolane derivatives.
Substitution: Halogenated or azide-substituted derivatives.
科学的研究の応用
4-methyl-N-(thiolan-3-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is studied for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules like proteins and DNA.
Industrial Applications: The compound is investigated for its potential use in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 4-methyl-N-(thiolan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or inflammation by binding to key proteins and altering their activity.
類似化合物との比較
Similar Compounds
4-methyl-N-(pyridin-3-yl)pyridin-3-amine: A similar compound with a pyridine ring instead of a thiolane ring.
4-methyl-N-(thiolan-3-yl)pyrimidin-3-amine: A compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-methyl-N-(thiolan-3-yl)pyridin-3-amine is unique due to the presence of both a thiolane ring and a pyridine ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C10H14N2S |
|---|---|
分子量 |
194.30 g/mol |
IUPAC名 |
4-methyl-N-(thiolan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H14N2S/c1-8-2-4-11-6-10(8)12-9-3-5-13-7-9/h2,4,6,9,12H,3,5,7H2,1H3 |
InChIキー |
GVPQDHZIFAHAHY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)NC2CCSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13310601.png)
![4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol](/img/structure/B13310609.png)
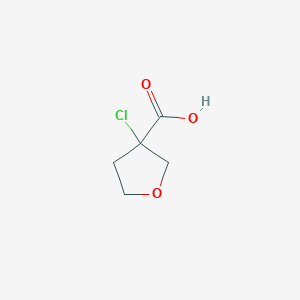
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid](/img/structure/B13310618.png)
![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
![3-[(3-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13310631.png)
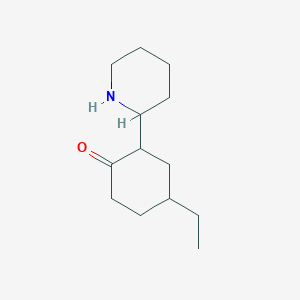
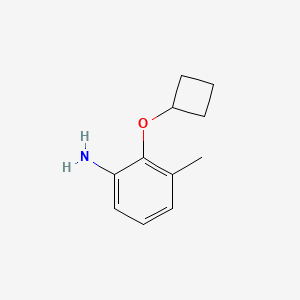
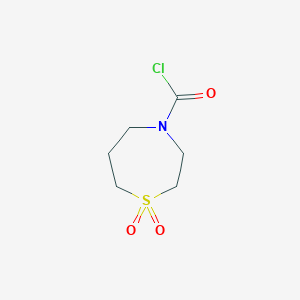
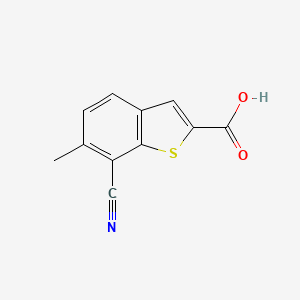
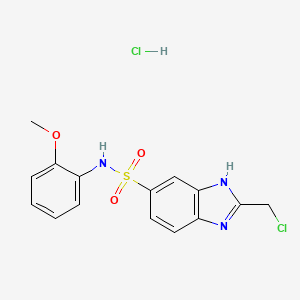

![2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol](/img/structure/B13310674.png)
